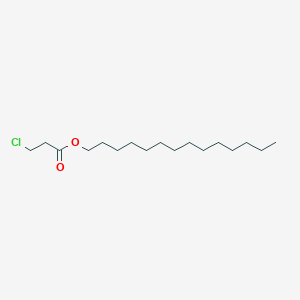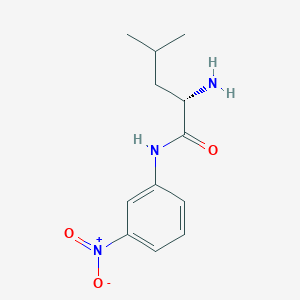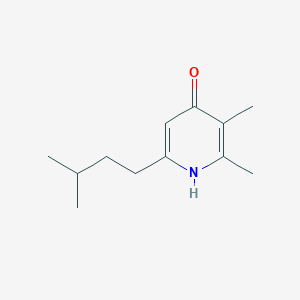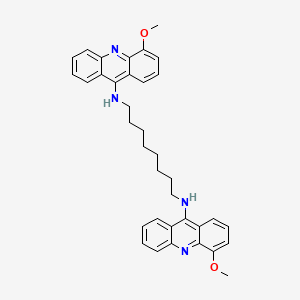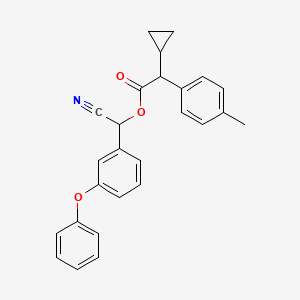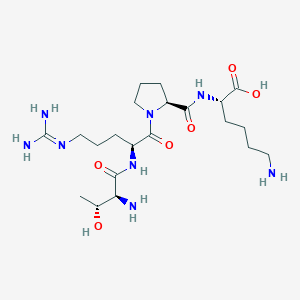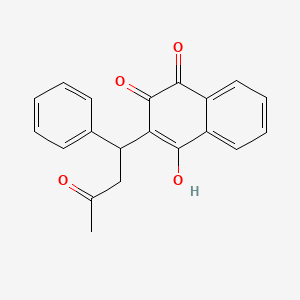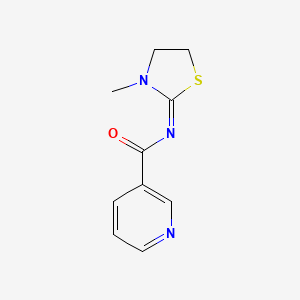
N-(3-Methyl-2-thiazolidinylidene)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methyl-2-thiazolidinylidene)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazolidine ring fused with a nicotinamide moiety, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-thiazolidinylidene)nicotinamide typically involves the reaction of nicotinamide with 3-methyl-2-thiazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
N-(3-Methyl-2-thiazolidinylidene)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds.
科学的研究の応用
N-(3-Methyl-2-thiazolidinylidene)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3-Methyl-2-thiazolidinylidene)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as indoleamine-N-methyltransferase, which plays a role in the biosynthesis of dimethyltryptamine . This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
N,N’-Bis-(3-methyl-2-thiazolidinylidene)succinamide: This compound shares a similar thiazolidine structure and exhibits comparable biological activities.
2-Imino-3-Methylthiazolidine:
Uniqueness
N-(3-Methyl-2-thiazolidinylidene)nicotinamide is unique due to its specific combination of a thiazolidine ring and a nicotinamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and modulate metabolic pathways sets it apart from other similar compounds.
特性
CAS番号 |
65400-79-5 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC名 |
N-(3-methyl-1,3-thiazolidin-2-ylidene)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c1-13-5-6-15-10(13)12-9(14)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3 |
InChIキー |
ZLMLIUNCFWMYBB-UHFFFAOYSA-N |
正規SMILES |
CN1CCSC1=NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


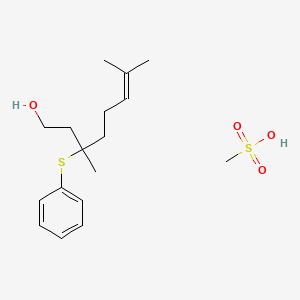
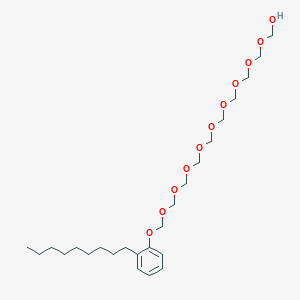
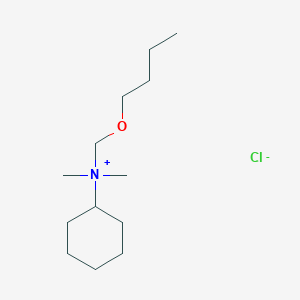

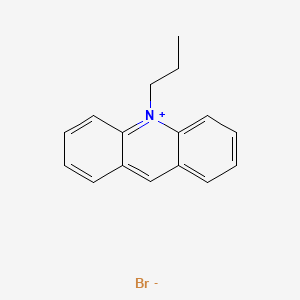
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
